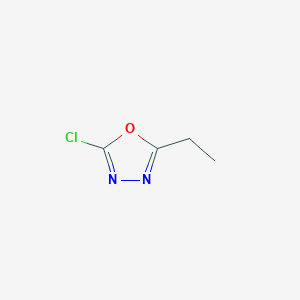

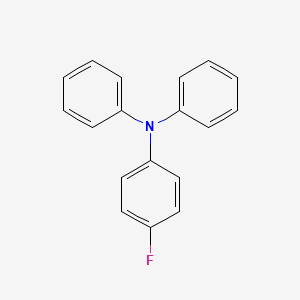

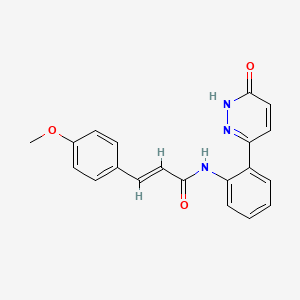

![molecular formula C23H22ClN3O3S B2943251 2-(4-Benzoylbenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1177363-33-5](/img/structure/B2943251.png)

2-(4-Benzoylbenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

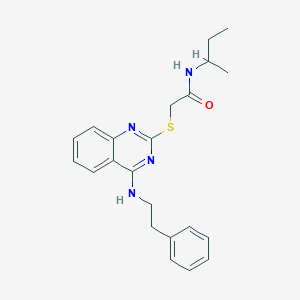

This compound is a complex organic molecule that contains several functional groups and structural features common in pharmaceutical compounds . It includes a thieno[2,3-c]pyridine core, which is a bicyclic structure containing sulfur and nitrogen . This core is often found in biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, includes a thieno[2,3-c]pyridine core, a benzoylbenzamido group, and a carboxamide group. These groups are common in many biologically active compounds and can form various interactions with biological targets .Aplicaciones Científicas De Investigación

Synthetic Methodologies and Chemical Properties

Research into compounds with similar structural frameworks, such as pyridinethiones, thienopyrimidines, and related heterocyclic compounds, underscores the ongoing interest in developing new synthetic routes and understanding the chemical properties of these molecules. For instance, studies by Youssef et al. (2012) on the bromination and diazo-coupling of pyridinethiones illustrate the versatility of microwave-assisted synthesis in creating isothiazolopyridine, pyridothiazine, and pyridothiazepine compounds with valuable biological activities Youssef, Azab, & Youssef, 2012. These methodologies could potentially be applicable to the synthesis and functionalization of the compound , providing insights into the chemical reactivity and modification possibilities of its structural backbone.

Biological Activities and Potential Pharmaceutical Applications

The biological and pharmacological activities of structurally related compounds have been a focal point of research, indicating potential applications of the specified compound in these areas. For example, the antimicrobial activities of novel thieno[2,3-d]pyrimidine derivatives reported by Kolisnyk et al. (2015) demonstrate the potential of these compounds in addressing bacterial and fungal infections Kolisnyk et al., 2015. Similarly, the exploration of tetrahydrobenzothiophene and related derivatives for their antimicrobial and analgesic properties suggests a broad spectrum of possible biological effects that compounds with the specified chemical structure might exhibit Abu-Hashem, Al-Hussain, & Zaki, 2020.

Direcciones Futuras

Mecanismo De Acción

Target of Action

Similar thieno[2,3-c]pyridine derivatives have been associated with the inhibition of g protein-coupled receptor kinase 2 (grk2) . GRK2 plays a crucial role in regulating the sensitivity of G-protein coupled receptors, which are involved in various physiological processes.

Mode of Action

It’s likely that it interacts with its target by binding to the active site, thereby inhibiting the kinase activity of grk2 . This inhibition could lead to changes in the downstream signaling pathways regulated by the target protein.

Biochemical Pathways

These pathways play a critical role in numerous physiological processes, including immune response, sensory perception, and cellular growth and differentiation .

Propiedades

IUPAC Name |

2-[(4-benzoylbenzoyl)amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O3S.ClH/c1-26-12-11-17-18(13-26)30-23(19(17)21(24)28)25-22(29)16-9-7-15(8-10-16)20(27)14-5-3-2-4-6-14;/h2-10H,11-13H2,1H3,(H2,24,28)(H,25,29);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJCIWWLDGRWDCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(benzyloxy)-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B2943171.png)

![N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2943175.png)

![1-(3-Acetylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2943180.png)

![2-Tert-butyl-4-[(3-chlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B2943183.png)

![2-[2-[3-(4-Fluorophenyl)-6-oxopyridazin-1-yl]ethylamino]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2943189.png)

![N-(3-fluorophenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2943190.png)

![8-(3,4-dimethylphenyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2943191.png)